5-Fluoropyridine-2-carbothioamide
Overview
Description
5-Fluoropyridine-2-carbothioamide is an organic sulfur-containing compound . It has a molecular weight of 156.18 . The IUPAC name for this compound is 5-fluoro-2-pyridinecarbothioamide .
Molecular Structure Analysis
The InChI code for 5-Fluoropyridine-2-carbothioamide is 1S/C6H5FN2S/c7-4-1-2-5 (6 (8)10)9-3-4/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
5-Fluoropyridine-2-carbothioamide is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
A study conducted by Babu et al. (2015) synthesized a series of novel derivatives related to 5-Fluoropyridine-2-carbothioamide and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against specific fungal strains. This research underscores the potential of 5-Fluoropyridine-2-carbothioamide derivatives in developing new antimicrobial agents Babu, Srinivasulu, & Kotakadi, 2015.
Antifungal Potency
Klimesová et al. (1996) synthesized a series of 2-alkylthiopyridine-4-carbothioamides, closely related to 5-Fluoropyridine-2-carbothioamide, and tested their antifungal potency. The study identified compounds with selective fungistatic activity against dermatophytes, highlighting the potential of these derivatives in treating fungal infections Klimesová, Otčenášek, & Waisser, 1996.
Synthesis of Novel Compounds
Research by Childs et al. (1998) on bis(ligand)iron(II) and bis(ligand)nickel(II) complexes involving derivatives of 5-Fluoropyridine-2-carbothioamide provided insights into the spin state and donor atom set of these complexes. This work contributes to the understanding of the chemical properties and potential applications of these compounds in various fields, including material science and catalysis Childs, Cadogan, Craig, Scudder, Goodwin, 1998.
Safety and Hazards
The safety information for 5-Fluoropyridine-2-carbothioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Fluoropyridines have wide-spread applications in various fields of research and industrial processes . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of fluoropyridines, including 5-Fluoropyridine-2-carbothioamide, will be discovered in the future .
properties
IUPAC Name |
5-fluoropyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMVHCUSRDYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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